molecular formula C12H10BrFO2 B2483040 2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2413885-67-1

2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2483040
CAS No.: 2413885-67-1
M. Wt: 285.112
InChI Key: PMWXQFZDWGMSIY-UHFFFAOYSA-N
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Description

2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C12H10BrFO2. This compound is notable for its unique bicyclic structure, which includes a bromine and a fluorine atom attached to a phenyl-substituted bicyclo[1.1.1]pentane core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step involves the cyclization of a suitable precursor to form the bicyclo[1.1.1]pentane structure.

    Introduction of the phenyl group: A phenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or alkanes.

Scientific Research Applications

2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. This dual halogenation can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFO2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWXQFZDWGMSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2(F)Br)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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